

Application Notes and Protocols for EM-1404 (CLR1404) In Vivo Studies

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Compound of Interest

Compound Name: EM 1404

Cat. No.: B10758230

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Introduction

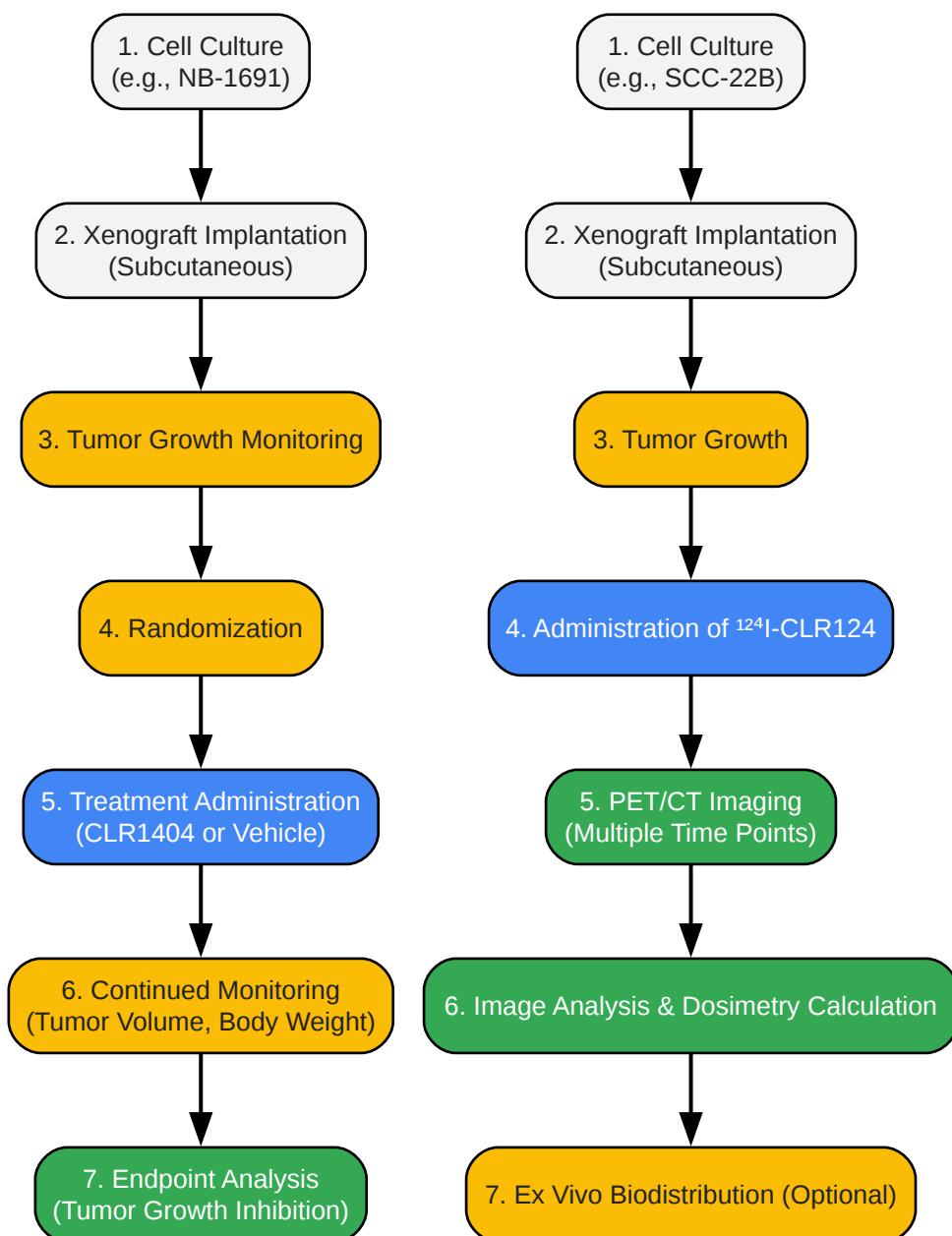
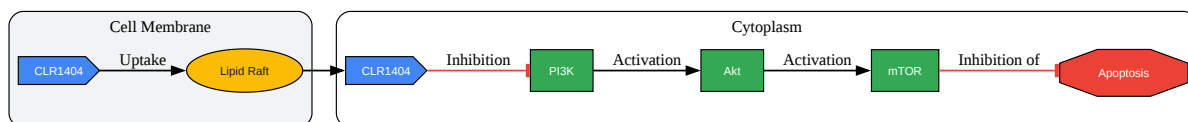
These application notes provide a comprehensive overview of the in vivo studies conducted on EM-1404's analog, CLR1404, a promising theranostic agent for cancer therapy. CLR1404, an alkylphosphocholine analog, demonstrates selective uptake and retention in malignant cells, enabling both tumor imaging and targeted radiotherapy. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for in vivo experimentation.

Mechanism of Action: Selective Targeting of Cancer Cells

CLR1404's tumor selectivity is attributed to its affinity for lipid rafts, which are specialized membrane microdomains abundant in cancer cells compared to normal cells. Upon cellular uptake, CLR1404 is not metabolized by cancer cells, leading to its accumulation.

The therapeutic efficacy of CLR1404 stems from its ability to inhibit the PI3K/Akt/mTOR signaling pathway, a critical cascade for cancer cell survival and proliferation. By disrupting this pathway, CLR1404 induces apoptosis (programmed cell death) in malignant cells. When labeled with a radioisotope such as Iodine-131 (^{131}I -CLR1404), it delivers targeted radiation to the tumor site, further enhancing its anti-cancer effects.

Signaling Pathway Diagram



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